Glucocaffeic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

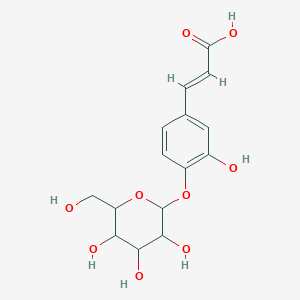

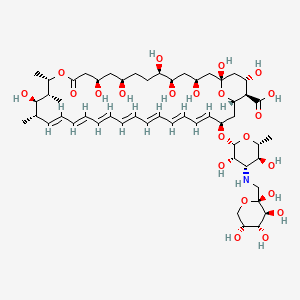

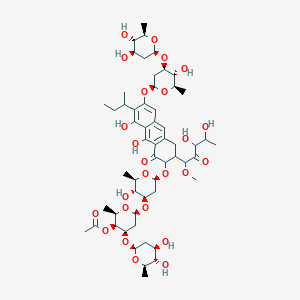

Glucocaffeic acid, also known as glucocaffeate or linocaffein, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. This compound exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as highbush blueberry, jostaberry, gooseberry, and flaxseed. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a glycoside.

Wissenschaftliche Forschungsanwendungen

Cardiac Protection in Diabetic Mice

Glucocaffeic acid (GCA), along with other phenolic acids like caffeic acid (CA) and ellagic acid (EA), has been studied for its potential benefits in diabetic conditions. In a study on diabetic mice, CA and EA demonstrated protective effects against dyslipidemia, hypercoagulability, oxidative stress, and inflammation in cardiac tissue. These compounds alleviated weight loss, improved plasma insulin levels, and reduced plasma glucose levels. Furthermore, they enhanced antithrombin-III and protein C activities and reduced triglyceride content in cardiac tissues. The anti-inflammatory and antioxidative properties were evident through lower cardiac levels of malondialdehyde, reactive oxygen species, and various inflammatory markers. These findings suggest that GCA, similar to CA and EA, might offer triglyceride-lowering, anti-coagulatory, anti-oxidative, and anti-inflammatory protection in cardiac tissues of diabetic mice, possibly preventing or attenuating diabetic cardiomyopathy (Chao, Hsu, & Yin, 2009).

Potential in Cancer Therapy

Research into cancer metabolism has expanded to include the study of various nutrients, including GCA. It's understood that oncogenic alterations in metabolism can make cancer cells dependent on certain nutrients. This dependency has led to exploring pathways involved in metabolism, like glycolysis and glutaminolysis, for therapeutic purposes. While GCA itself wasn't directly studied in this context, the broader research into metabolic pathways in cancer treatment is relevant as it opens possibilities for utilizing compounds like GCA in cancer therapeutics (Altman, Stine, & Dang, 2016).

Enzymatic Production for Industrial Applications

GCA has potential industrial applications, especially in the production of glucaric acid (GlucA). GlucA, derived from glucose, is significant in manufacturing plastics, detergents, and drugs. A novel framework for cell-free enzymatic production of GlucA, overcoming limitations like toxicity and suboptimal enzyme ratios in microbial production, has been developed. This method demonstrates high productivity for GlucA, hinting at the possible industrial use of GCA in similar synthetic pathways (Petroll, Care, Bergquist, & Sunna, 2019).

Eigenschaften

CAS-Nummer |

17093-82-2 |

|---|---|

Molekularformel |

C15H18O9 |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(E)-3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+ |

InChI-Schlüssel |

OHEYCHKLBCPRLZ-DUXPYHPUSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

melting_point |

133-135°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

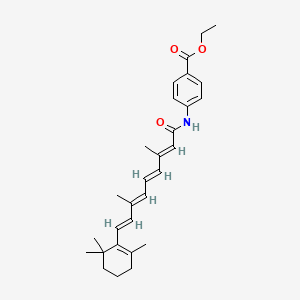

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)

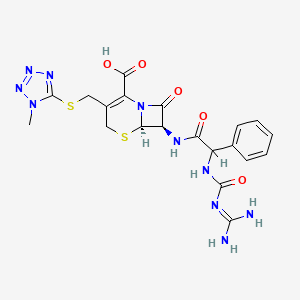

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)

![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)